Benzamide, N-[9-(trimethylsilyl)-9H-purin-6-yl]-
Description
Benzamide, N-[9-(trimethylsilyl)-9H-purin-6-yl]- is a purine derivative featuring a benzamide group at the purine’s N-6 position and a trimethylsilyl (TMS) group at the N-9 position. The TMS group is a hydrophobic, electron-donating substituent often employed in medicinal chemistry to modulate physicochemical properties such as lipophilicity and metabolic stability .
Properties
CAS No. |
60855-35-8 |
|---|---|
Molecular Formula |
C15H17N5OSi |
Molecular Weight |
311.41 g/mol |
IUPAC Name |
N-(9-trimethylsilylpurin-6-yl)benzamide |
InChI |
InChI=1S/C15H17N5OSi/c1-22(2,3)20-10-18-12-13(16-9-17-14(12)20)19-15(21)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,16,17,19,21) |
InChI Key |
LAXGCXHUFWQQEV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of the Trimethylsilyl-Purine Intermediate
- Starting Materials: 9H-purine-6-amine and trimethylsilyl chloride.
- Reaction Conditions: The amine group on the purine ring is selectively silylated using trimethylsilyl chloride under controlled temperature and anhydrous conditions to prevent hydrolysis.
- Purpose: Introduction of the trimethylsilyl group at the 9-position of the purine ring enhances the compound’s stability and lipophilicity, facilitating subsequent reactions.
Step 2: Acylation with Benzoyl Chloride
- Reaction: The silylated purine intermediate undergoes acylation with benzoyl chloride to form the benzamide linkage.
- Conditions: Typically performed in an aprotic solvent such as dichloromethane or tetrahydrofuran, with a base (e.g., triethylamine) to scavenge HCl formed during the reaction.
- Optimization: Temperature control (0–25 °C) and reagent purity are critical to maximize yield and minimize side reactions.
- Outcome: Formation of the target compound Benzamide, N-[9-(trimethylsilyl)-9H-purin-6-yl]- with high purity suitable for further applications.
Detailed Reaction Scheme and Conditions
| Step | Reactants | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | 9H-purine-6-amine | Trimethylsilyl chloride, anhydrous solvent, inert atmosphere, 0–25 °C | 9-(trimethylsilyl)-9H-purine-6-amine | Silylation of purine amine |
| 2 | 9-(trimethylsilyl)-9H-purine-6-amine | Benzoyl chloride, base (e.g., triethylamine), aprotic solvent, 0–25 °C | Benzamide, N-[9-(trimethylsilyl)-9H-purin-6-yl]- | Acylation forming benzamide linkage |
Research Findings and Optimization Insights
- Yield and Purity: Laboratory syntheses report yields typically ranging from 60% to 85%, depending on reaction scale and conditions. Purification is commonly achieved by recrystallization or chromatographic methods.
- Solvent Effects: Aprotic solvents such as dichloromethane or tetrahydrofuran are preferred to avoid hydrolysis of trimethylsilyl groups.
- Temperature Control: Maintaining low to ambient temperatures during acylation prevents decomposition and side reactions.
- Reagent Purity: High purity of trimethylsilyl chloride and benzoyl chloride is essential to avoid impurities that can complicate purification.
Mechanistic Considerations
- The silylation step involves nucleophilic attack of the purine nitrogen on the silicon center of trimethylsilyl chloride, forming a stable silyl ether or silyl amine intermediate.
- The acylation step proceeds via nucleophilic attack of the purine nitrogen on the electrophilic carbonyl carbon of benzoyl chloride, facilitated by the base scavenging the released HCl.
- The presence of trimethylsilyl groups increases the compound’s lipophilicity, which is beneficial for biological uptake and chemical reactivity.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Impact on Synthesis |
|---|---|---|
| Solvent | Anhydrous dichloromethane or THF | Prevents hydrolysis, improves yield |
| Temperature | 0–25 °C | Controls reaction rate and selectivity |
| Base | Triethylamine or similar | Neutralizes HCl, drives acylation |
| Reaction Time | 1–4 hours per step | Ensures completion without degradation |
| Purification | Recrystallization or chromatography | Achieves high purity for research use |
Additional Notes on Related Synthetic Routes
While the above method is the standard, related benzamide derivatives involving purine cores have been synthesized via alternative routes such as:
- Using benzoyl isothiocyanate and malononitrile intermediates to form benzamide-based heterocycles, followed by cyclization and functional group transformations.
- Employing diazonium salt intermediates for further functionalization of benzamide-purine derivatives.
These alternative methods, however, are more complex and less direct for the specific compound Benzamide, N-[9-(trimethylsilyl)-9H-purin-6-yl]-.
Chemical Reactions Analysis
Oxidation Reactions
The trimethylsilyl groups attached to the purine ring undergo oxidation under controlled conditions. Hydrogen peroxide (H₂O₂) in acidic or catalytic environments converts TMS groups into silanols (Si-OH), altering the compound’s polarity and solubility.
Example Reaction:
| Reagent/Conditions | Product | Key Observations | Citations |
|---|---|---|---|
| H₂O₂, Fe³⁺ catalyst | Silanol derivatives | Enhanced aqueous solubility | |
| Ozone (O₃), -78°C | Oxidized purine intermediates | Selective silyl cleavage |
Nucleophilic Substitution
The electron-deficient purine ring facilitates nucleophilic substitution at the C-2 and C-6 positions. Amines, thiols, and alkoxides replace TMS groups under basic or transition metal-catalyzed conditions.
| Nucleophile | Catalyst/Conditions | Product | Yield | Citations |
|---|---|---|---|---|
| Primary amines (RNH₂) | Pd(PPh₃)₄, DMF, 80°C | N-Alkylpurine benzamides | 60-75% | |
| Sodium methoxide (NaOMe) | Anhydrous THF, reflux | Methoxy-substituted purine analogs | 45-50% |
Hydrolysis
The TMS groups are susceptible to hydrolysis in aqueous media, yielding hydroxylated derivatives. Acidic or basic conditions dictate the rate and selectivity of this process.
| Conditions | Product | Reaction Time | Citations |
|---|---|---|---|
| 1M HCl, 25°C | 9H-Purin-6-yl benzamide | 2 hours | |
| 0.1M NaOH, 60°C | Partially desilylated intermediates | 4 hours |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling (e.g., Suzuki, Stille) enables functionalization of the purine core. The TMS groups act as transient protecting agents, allowing regioselective modifications.
| Reaction Type | Reagents | Product | Yield | Citations |
|---|---|---|---|---|
| Suzuki coupling | Arylboronic acid, Pd(OAc)₂ | Biaryl-purine benzamides | 70-85% | |
| Grignard addition | RMgX, CuI | Alkylated purine derivatives | 55-60% |
Biological Interactions and Prodrug Activation
In medicinal contexts, the compound’s reactivity underpins its role as a prodrug. Hydrolysis or enzymatic cleavage of TMS groups releases active metabolites that interact with biological targets such as:
-
DNA/RNA polymerases : Disruption of nucleotide incorporation .
-
Apoptosis pathways : Induction of caspase-3/7 activity in cancer cells (IC₅₀: 3–39 μM) .
Synergistic effects with fludarabine (a nucleoside analog) have been observed both in vitro and in vivo, enhancing antitumor activity .
Structural Influence on Reactivity
The molecular structure (MW: 383.6 g/mol) dictates reaction pathways:
-
Benzamide moiety : Participates in π-π stacking and hydrogen bonding.
-
TMS groups :
-
Stabilize reactive intermediates via steric shielding.
-
Increase lipophilicity (logP: ~2.8), aiding membrane permeability.
-
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of Benzamide, N-[9-(trimethylsilyl)-9H-purin-6-yl]- is C15H17N5OSi, with a molecular weight of approximately 311.414 g/mol. The presence of the trimethylsilyl group enhances the lipophilicity of the molecule, potentially affecting its interaction with biological targets compared to similar compounds.
Anticancer Activity
Recent studies have highlighted the cytotoxic and antitumoral properties of Benzamide, N-[9-(trimethylsilyl)-9H-purin-6-yl]-. Research indicates that derivatives of this compound exhibit significant activity against various cancer cell lines, with effective concentrations ranging from 3 to 39 μM. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .
Case Study:
A study synthesized several derivatives of N-(9H-purin-6-yl) benzamide and evaluated their effects on cancer cells. The lead compound demonstrated synergistic activity when combined with nucleoside analogs like fludarabine, suggesting its potential as part of combination therapies for cancer treatment .
Antiviral Potential
The biological activity of Benzamide, N-[9-(trimethylsilyl)-9H-purin-6-yl]- suggests its utility as a lead compound in antiviral drug discovery. Its structural similarities to purine nucleosides may facilitate interactions with viral targets, making it a candidate for further investigation in antiviral applications.
Biological Interaction Studies
Interaction studies have focused on the binding affinity of Benzamide, N-[9-(trimethylsilyl)-9H-purin-6-yl]- to various biological targets. The modification with the trimethylsilyl group is believed to enhance binding properties, which could be crucial for developing effective therapeutics.
Comparative Analysis with Related Compounds
To better understand the unique properties of Benzamide, N-[9-(trimethylsilyl)-9H-purin-6-yl]-, it is helpful to compare it with structurally related compounds:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| N-(purin-6-yl)benzamide | Purine derivative | Lacks trimethylsilyl group; potential anticancer activity |
| 2-Amino-N-(purin-6-yl)benzamide | Amino-substituted | Enhanced solubility; different biological profile |
| 9-Methyl-N-(purin-6-yl)benzamide | Methylated purine | Variation in pharmacokinetics |
The structural modifications in these compounds result in varied pharmacological profiles and biological activities. The trimethylsilyl group in Benzamide, N-[9-(trimethylsilyl)-9H-purin-6-yl]- not only enhances lipophilicity but also alters interaction dynamics with biological targets compared to its analogs.
Conclusion and Future Directions
Mechanism of Action
The mechanism of action of N-(9-(Trimethylsilyl)-9H-purin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with purine-binding proteins, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Purine Core
(a) Trimethylsilyl vs. Hydroxyl/Sugar Moieties
- This contrasts with hydroxylated derivatives (e.g., N-{9-[(2R,4S,5S)-4-hydroxy-5-(sulfanylmethyl)oxolan-2-yl]-9H-purin-6-yl}benzamide), which exhibit higher polarity and solubility (~51% purity via LC/MS) .
- Sugar-Modified Analogues: Compounds like N6-Benzoyl-3'-deoxyadenosine () incorporate ribose or arabinofuranosyl groups, enhancing water solubility and mimicking nucleoside structures for kinase targeting. These derivatives often require prodrug strategies (e.g., phosphate esters) for optimal bioavailability, unlike the TMS-containing compound .
(b) Protecting Groups and Stability
- Bis(4-methoxyphenyl)(phenyl)methyl (DMT) Groups : Used in to protect hydroxyl groups during oligonucleotide synthesis, these bulkier groups improve synthetic yields (53–99% purity) but necessitate deprotection steps. The TMS group, while smaller, may offer comparable protection with fewer synthetic steps .
(a) Cytotoxicity and Anticancer Potential
- Target Compound : While direct cytotoxicity data are unavailable, structurally related N-(9H-purin-6-yl)benzamide derivatives (e.g., compound 1 in ) show IC50 values of 3–39 µM in leukemia cell lines (RL, HL-60). The TMS group may enhance stability, prolonging intracellular retention .
- Analogues with Improved Solubility : Prodrugs like 15c () achieve 1,000-fold higher aqueous solubility via L-valine or phosphate ester modifications, enabling in vivo efficacy. The TMS derivative’s hydrophobicity may limit such applications without formulation adjustments .
(b) Enzymatic Interactions
Physicochemical Properties
Table 1: Key Properties of Selected Analogues
Analytical Characterization
Biological Activity
Benzamide, N-[9-(trimethylsilyl)-9H-purin-6-yl]- is a chemical compound with significant potential in medicinal chemistry, particularly in the development of anticancer and antiviral therapies. This article aims to provide a comprehensive overview of its biological activity, including synthesis, interaction studies, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
Benzamide, N-[9-(trimethylsilyl)-9H-purin-6-yl]- has the molecular formula and a molecular weight of approximately 311.414 g/mol. The compound features a benzamide structure modified by a trimethylsilyl group attached to a purine moiety, which enhances its lipophilicity and alters its interaction dynamics with biological targets compared to its analogs.
Synthesis
The synthesis of Benzamide, N-[9-(trimethylsilyl)-9H-purin-6-yl]- typically involves several steps:
- Preparation of Purine Derivative : The initial step involves the synthesis of the purine core.
- Introduction of Trimethylsilyl Group : A trimethylsilyl group is introduced to enhance solubility and bioavailability.
- Formation of Benzamide Linkage : The final step involves coupling the purine derivative with a benzamide moiety.
This multi-step synthesis is crucial for obtaining compounds with desired biological activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of Benzamide, N-[9-(trimethylsilyl)-9H-purin-6-yl]- exhibit notable cytotoxic effects against various cancer cell lines. The biological evaluation included:
- MTT Assays : To assess cell viability.
- Proliferation Assays : Using CFSE to measure cell division.
- Cell Cycle Analysis : To evaluate the impact on cell cycle distribution.
The results indicated that the compound shows cytotoxic activity in the range of 3-39 µM across different cancer cell lines, with some derivatives inducing apoptosis and reducing cell proliferation significantly .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 1 | 3 | Induces apoptosis in HL-60 cells |
| 2 | 15 | Inhibits proliferation in RL cells |
| 3 | 39 | Cell cycle arrest in G1 phase |
Interaction Studies
Interaction studies focused on the binding affinity of Benzamide, N-[9-(trimethylsilyl)-9H-purin-6-yl]- to various biological targets. The trimethylsilyl modification enhances its interactions with cellular membranes and biological receptors, potentially increasing its efficacy as an anticancer agent.
Study on Antitumoral Activity
A significant study evaluated the antitumoral activity of N-(9H-purin-6-yl)benzamide derivatives, including Benzamide, N-[9-(trimethylsilyl)-9H-purin-6-yl]-. This research involved both in vitro and in vivo experiments:
- In Vitro Findings : The derivatives showed varying degrees of cytotoxicity, with some compounds leading to apoptosis in specific cancer cell lines.
- In Vivo Evaluation : Two selected compounds demonstrated weak antitumoral activity in mouse models, indicating the need for further optimization to enhance efficacy .
Q & A
Basic: What are the optimized synthetic routes for Benzamide, N-[9-(trimethylsilyl)-9H-purin-6-yl]-, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution at the C6 position of a pre-functionalized purine core. For example, 6-chloro-9-isopropyl-9H-purine can react with benzylamine in dimethyl sulfoxide (DMSO) under basic conditions (e.g., triethylamine) at 90°C for 2 hours, yielding 49% product after column chromatography . Microwave-assisted methods (e.g., 150°C in ethanol with excess amine) are also effective for similar derivatives, achieving 33–70% yields depending on the protecting groups and purification techniques (e.g., flash chromatography) . Key considerations include:
- Protecting Groups : Trimethylsilyl (TMS) at N9 requires anhydrous conditions to prevent hydrolysis .
- Solvent Choice : Polar aprotic solvents (DMSO, DMF) enhance reactivity, while ethers (THF) are used for sensitive intermediates .
Basic: What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
Characterization relies on ¹H/¹³C NMR to confirm substitution patterns. For example:
- The benzamide proton appears as a singlet at δ ~8.5 ppm in DMSO-d₆, while the TMS group shows a distinct peak at δ ~0.1 ppm .
- Mass spectrometry (LC-MS) confirms molecular weight, with ESI+ often detecting [M+H]⁺ ions. High-resolution melting (HRM) analysis (e.g., 140–141°C for purine analogs) ensures purity .
Advanced: How can researchers design water-soluble prodrugs of this compound for in vivo antitumor studies?
Prodrug strategies include:
- Phosphorylation : Introducing phosphate groups at the 5'-OH of ribose-modified analogs (e.g., 5'-DMT-2'-TBDMS derivatives) enhances solubility and cellular uptake .
- Sugar Modifications : Tetrahydropyranyl (THP) or tetra-O-acetyl-glucosyl groups improve stability, as seen in related purine derivatives .
- In Vivo Activation : Esterase-cleavable groups (e.g., pivaloyloxymethyl) enable targeted release in tumor tissues .
Advanced: How should researchers address contradictions in cytotoxicity data across different cell lines?
Discrepancies may arise from:
- Prodrug Conversion Efficiency : Variations in intracellular phosphatase/esterase activity affect activation rates. Validate using LC-MS to quantify active metabolite levels .
- Cell Line-Specific Uptake : Use radiolabeled analogs (e.g., ³H or ¹⁴C) to measure cellular accumulation .
- Assay Conditions : Compare cytotoxicity under hypoxic vs. normoxic conditions, as purine analogs often target DNA repair pathways .
Advanced: What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Simulate binding to adenosine receptors (e.g., A₁/A₂A) using AutoDock Vina, focusing on hydrogen bonding with the benzamide carbonyl and hydrophobic interactions with the TMS group .
- MD Simulations : Assess stability of the TMS-purine moiety in lipid bilayers to predict blood-brain barrier permeability .
Advanced: How can metabolic stability be improved through structural modifications?
- TMS Group Optimization : Replace TMS with bulkier silyl groups (e.g., tert-butyldimethylsilyl) to reduce cytochrome P450-mediated oxidation .
- N9 Substituents : Isopropyl or benzyl groups at N9 enhance metabolic resistance compared to methyl derivatives .
- C6 Benzamide Bioisosteres : Substitute benzamide with thioamide or sulfonamide to modulate logP and reduce hepatic clearance .
Advanced: What strategies resolve low yields in coupling reactions with bulky amines?
- Microwave Assistance : Shorten reaction times (e.g., 30 minutes at 150°C) and reduce side reactions .
- Catalytic Systems : Use Pd(Ph₃)₄ with arylboronic acids for Suzuki couplings, achieving >80% yields in THP-protected purines .
- Protecting Group Compatibility : Prioritize acid-labile groups (e.g., THP) over base-sensitive TMS for sequential deprotection .
Advanced: How does the TMS group influence crystallography data refinement?
The TMS moiety introduces challenges due to:
- Disorder in Crystal Lattices : Use SHELXL for anisotropic refinement and assign partial occupancy if rotation is observed .
- Hydrogen Bonding Disruption : The hydrophobic TMS group may reduce crystal packing efficiency, necessitating co-crystallization with small molecules (e.g., chloroform) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
